molecular formula C20H17N5O2S2 B277532 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No.: B277532
M. Wt: 423.5 g/mol
InChI Key: XTIVLFATXKNKIW-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a complex organic compound that features a 1,3,4-thiadiazole moiety and a quinazolinone structure. These structural motifs are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The quinazolinone moiety is then synthesized separately and coupled with the thiadiazole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form alcohol derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The quinazolinone structure can bind to DNA or proteins, affecting cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is unique due to its combination of the 1,3,4-thiadiazole and quinazolinone moieties. This structural combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H17N5O2S2/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)18(25)27)22-19-23-24-20(29-19)28-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,23,26)

InChI Key

XTIVLFATXKNKIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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